molecular formula C12H16N2 B12087842 ethyl[(1-methyl-1H-indol-7-yl)methyl]amine

ethyl[(1-methyl-1H-indol-7-yl)methyl]amine

Cat. No.: B12087842
M. Wt: 188.27 g/mol
InChI Key: SEMNQGMDUVDLLJ-UHFFFAOYSA-N
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Description

Ethyl[(1-methyl-1H-indol-7-yl)methyl]amine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(1-methyl-1H-indol-7-yl)methyl]amine typically involves the reaction of 1-methyl-1H-indole-7-carbaldehyde with ethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-methyl-1H-indol-7-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl[(1-methyl-1H-indol-7-yl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl[(1-methyl-1H-indol-7-yl)methyl]amine involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl[(1-methyl-1H-indol-7-yl)methyl]amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ethylamine side chain differentiates it from other indole derivatives, making it a valuable compound for various applications .

Biological Activity

Ethyl[(1-methyl-1H-indol-7-yl)methyl]amine is a compound with significant potential in biological applications, particularly due to its structural features that allow it to interact with various biological systems. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound contains an indole moiety, which is a bicyclic structure known for its presence in many natural products and pharmaceuticals. The specific configuration of this compound allows it to exhibit unique biological activities.

Structural Features

Feature Description
Indole StructureBicyclic structure that contributes to biological activity
Ethyl GroupEnhances solubility and interaction with biological targets
Methyl GroupInfluences receptor binding affinity

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacteria and fungi. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several indole derivatives, including this compound, against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus. The Minimum Inhibitory Concentration (MIC) values indicated strong activity, particularly against clinical strains of staphylococci.

Microorganism MIC (µg/mL)
Staphylococcus aureus4
Enterococcus faecalis8

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines, including HeLa and MCF-7 cells.

Case Study: Anticancer Activity Assessment

In an experiment assessing the cytotoxic effects of this compound on cancer cells, the following IC50 values were observed:

Cell Line IC50 (µg/mL)
HeLa10
MCF-712
SKOV-315

These results suggest that the compound may effectively inhibit cancer cell proliferation at relatively low concentrations.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell metabolism.
  • Receptor Modulation : It may modulate receptor activity involved in cell signaling pathways, influencing cell growth and apoptosis.

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions. Recent advancements have focused on optimizing reaction conditions to improve yield and reduce synthesis time.

General Synthesis Pathway

  • Starting Material Preparation : Begin with 5-nitroindole.
  • Alkylation Reaction : React with ethyl bromide in the presence of a base.
  • Reduction Step : Reduce the nitro group to an amine using zinc dust or similar reducing agents.
  • Final Product Isolation : Purify the compound through recrystallization or chromatography.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other indole derivatives, which also exhibit notable biological activities.

Compound Name Activity Type Unique Aspects
N-MethyltryptamineNeurotransmitterKey role in mood regulation
GramineNeurotoxicIndole derivative with methyl group

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

N-[(1-methylindol-7-yl)methyl]ethanamine

InChI

InChI=1S/C12H16N2/c1-3-13-9-11-6-4-5-10-7-8-14(2)12(10)11/h4-8,13H,3,9H2,1-2H3

InChI Key

SEMNQGMDUVDLLJ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=CC2=C1N(C=C2)C

Origin of Product

United States

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